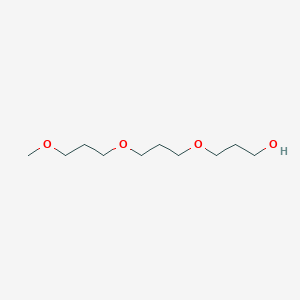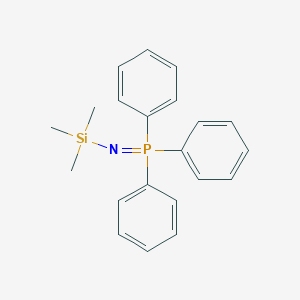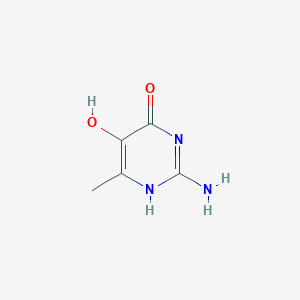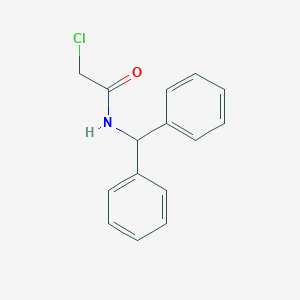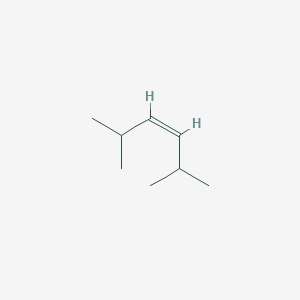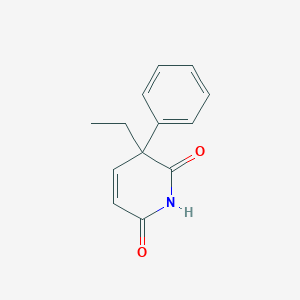
3-Ethyl-3-phenylpyridine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-phenylpyridine-2,6-dione (EPPD) is a heterocyclic compound that has gained attention in scientific research due to its unique properties and potential applications. EPPD is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 210-212°C. This compound is also known as phenylenedione or 2,6-pyridinedione.
Mecanismo De Acción
The mechanism of action of EPPD is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. EPPD has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
EPPD has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that EPPD can induce apoptosis (programmed cell death) in cancer cells and can inhibit the growth of cancer cells. In vivo studies have shown that EPPD can reduce the growth of tumors in animal models and can improve cognitive function in mice with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using EPPD in lab experiments is its relatively simple synthesis method. EPPD is also a stable compound that can be easily stored and transported. However, one limitation of using EPPD is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on EPPD. One area of interest is the development of EPPD derivatives with improved solubility and bioavailability. Another area of interest is the investigation of EPPD as a potential treatment for other neurodegenerative diseases, such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of EPPD and its potential applications in medicine and materials science.
Métodos De Síntesis
The synthesis of EPPD is typically achieved through the reaction of 3-ethylpyridine-2,6-dione with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction leads to the formation of EPPD with a yield of around 60-70%.
Aplicaciones Científicas De Investigación
EPPD has been studied for its potential applications in a variety of scientific fields, including organic chemistry, materials science, and medicine. In organic chemistry, EPPD has been used as a building block for the synthesis of other compounds due to its unique chemical structure and reactivity. In materials science, EPPD has been studied for its potential use as a dye and as a component in organic electronic devices. In medicine, EPPD has been investigated for its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases.
Propiedades
Número CAS |
14149-36-1 |
|---|---|
Nombre del producto |
3-Ethyl-3-phenylpyridine-2,6-dione |
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3-ethyl-3-phenylpyridine-2,6-dione |
InChI |
InChI=1S/C13H13NO2/c1-2-13(10-6-4-3-5-7-10)9-8-11(15)14-12(13)16/h3-9H,2H2,1H3,(H,14,15,16) |
Clave InChI |
JJRVMNNZSIOQLB-UHFFFAOYSA-N |
SMILES |
CCC1(C=CC(=O)NC1=O)C2=CC=CC=C2 |
SMILES canónico |
CCC1(C=CC(=O)NC1=O)C2=CC=CC=C2 |
Sinónimos |
3-Ethyl-3-phenyl-2,6(1H,3H)-pyridinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



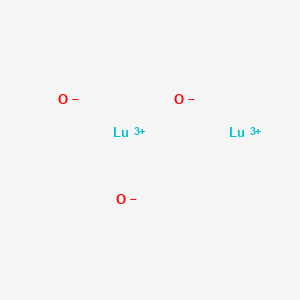
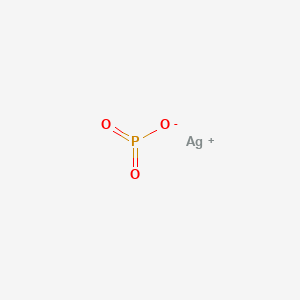
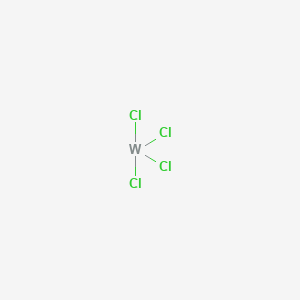


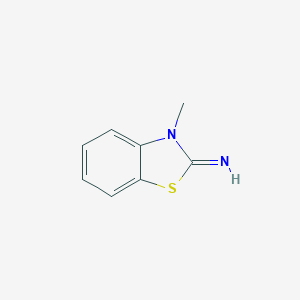
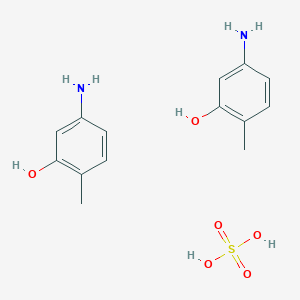
![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)
